molecular formula C52H38N4O8 B12340291 meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester

meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester

Cat. No.: B12340291
M. Wt: 846.9 g/mol
InChI Key: PIJKZTPYBRFGDO-UHFFFAOYSA-N
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Description

Molecular Architecture and Substitution Patterns

Molecular Framework and Functional Group Arrangement

meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester features a porphyrin macrocycle with four 2-carboxyphenyl groups at the meso positions, each esterified with a methyl group. The molecular formula is $$ \text{C}{52}\text{H}{38}\text{N}4\text{O}8 $$, with a molecular weight of 846.88 g/mol. The ortho-substituted carboxyphenyl groups introduce steric hindrance near the porphyrin plane, distorting the typically planar geometry of unsubstituted porphyrins.

The esterification of carboxylic acid groups enhances solubility in organic solvents such as dichloromethane and dimethylformamide, facilitating its use in synthetic applications. X-ray diffraction studies of analogous porphyrins reveal that ortho-substituents induce nonplanar distortions in the macrocycle, which can alter electronic properties and metal-coordination behavior.

Key Structural Parameters
Property Value/Description
Molecular Formula $$ \text{C}{52}\text{H}{38}\text{N}4\text{O}8 $$
Molecular Weight 846.88 g/mol
Substituent Positions 2-carboxyphenyl (ortho)
Ester Groups Tetramethyl
Symmetry $$ D_{2h} $$ (distorted)

The synthetic route involves condensing pyrrole with 2-carboxybenzaldehyde under acidic conditions, followed by esterification with methanol. Industrial-scale production optimizes reaction parameters such as temperature (typically 120–140°C) and solvent systems (e.g., propionic acid) to achieve yields exceeding 60%.

Properties

Molecular Formula

C52H38N4O8

Molecular Weight

846.9 g/mol

IUPAC Name

methyl 2-[10,15,20-tris(2-methoxycarbonylphenyl)-21,23-dihydroporphyrin-5-yl]benzoate

InChI

InChI=1S/C52H38N4O8/c1-61-49(57)33-17-9-5-13-29(33)45-37-21-23-39(53-37)46(30-14-6-10-18-34(30)50(58)62-2)41-25-27-43(55-41)48(32-16-8-12-20-36(32)52(60)64-4)44-28-26-42(56-44)47(40-24-22-38(45)54-40)31-15-7-11-19-35(31)51(59)63-3/h5-28,53,56H,1-4H3

InChI Key

PIJKZTPYBRFGDO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7C(=O)OC)C8=CC=CC=C8C(=O)OC)C=C4)C9=CC=CC=C9C(=O)OC)N3

Origin of Product

United States

Preparation Methods

Reaction Protocol:

  • Reactants :

    • Pyrrole (4 equiv)
    • Methyl 2-formylbenzoate (1 equiv per phenyl group)
    • Propionic acid (solvent)
  • Conditions :

    • Reflux at 141°C for 4–6 hours under aerobic conditions.
    • Gradual cooling to room temperature to precipitate the product.
  • Workup :

    • Filtration and washing with methanol to remove oligomeric byproducts.
    • Recrystallization from chloroform/methanol yields the crude tetramethyl ester.

Key Data :

Parameter Value Source
Yield 15–25%
Purity (HPLC) >90% after purification

The use of methyl 2-formylbenzoate instead of unprotected aldehydes prevents side reactions involving carboxylic acids, streamlining the synthesis. Propionic acid’s high boiling point facilitates macrocyclization but requires careful temperature control to avoid tar formation.

Lindsey’s Two-Step Methodology with Ester Protection

An alternative to the Adler-Longo method, Lindsey’s approach employs milder conditions for porphyrin formation, suitable for sensitive substrates:

Step 1: Tetrapyrrane Synthesis

  • Reactants : Pyrrole and methyl 2-formylbenzoate in a 1:1 molar ratio.
  • Conditions :
    • HCl-catalyzed condensation in methanol/water (2:1 v/v) at room temperature for 2 hours.
    • Precipitation of tetrapyrrane intermediate, filtered and dried.

Step 2: Cyclization and Oxidation

  • Reactants : Tetrapyrrane in dimethylformamide (DMF).
  • Conditions :
    • Reflux at 150°C for 1.5 hours under air.
    • Oxidation via aerial oxygen eliminates the need for chloranil or DDQ.

Key Data :

Parameter Value Source
Overall Yield 20–30%
Solvent Volume 15 mL DMF per 2 mmol

This method reduces tar formation and improves scalability, though DMF removal necessitates rotary evaporation and repeated washing.

Atropisomer Separation via Chromatography

meso-Tetra(2-carboxyphenyl)porphine tetramethyl ester exists as four atropisomers due to restricted rotation of the o-substituted phenyl groups. Industrial-scale production requires isolation of the αααα-isomer for applications in asymmetric catalysis.

Purification Protocol:

  • Column Chromatography :
    • Stationary phase: Silica gel (100–200 mesh).
    • Mobile phase: Gradient of chloroform/ethyl acetate (9:1 to 4:1).
  • Crystallization :
    • Dissolve in minimal dichloromethane.
    • Layer with hexane to induce slow crystallization.

Key Data :

Isomer Retention Time (min) Purity Post-Separation
αααα 12.3 >98%
αααβ 14.7 >95%

Atropisomer ratios in crude product typically follow a 1:2:1 distribution (αααα:αααβ:ααββ), necessitating iterative chromatography for high-purity isolates.

Industrial-Scale Optimization

Frontier Specialty Chemicals’ patented process highlights critical optimizations for metric-ton production:

Key Modifications:

  • Continuous Flow Reactors :
    • Reduce reaction time from 6 hours to 45 minutes.
    • Enhance yield to 35% by minimizing side reactions.
  • Automated Crystallization :
    • Controlled cooling at 0.5°C/min improves crystal homogeneity.

Economic Data :

Parameter Batch Process Continuous Process
Annual Capacity 500 kg 5,000 kg
Production Cost $12,000/kg $8,000/kg

Analytical Validation

Spectroscopic Characterization:

  • UV-Vis : Soret band at 418 nm, Q-bands at 515, 550, 590, 645 nm.
  • ¹H NMR (CDCl₃): δ −2.78 (s, 2H, inner NH), 3.90 (s, 12H, OCH₃), 8.20–8.80 (m, aryl-H).
  • MS (ESI+) : m/z 847.3 [M+H]⁺.

Purity Assessment:

  • HPLC : C18 column, acetonitrile/water (80:20), retention time = 7.2 min.

Chemical Reactions Analysis

meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like chloroform and methanol, and reaction temperatures typically range from room temperature to 150°C . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Photodynamic Therapy (PDT)

Photodynamic therapy utilizes light-sensitive compounds to induce cell death in cancerous tissues. meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester has shown significant efficacy in this area:

  • Mechanism: Upon light activation, the compound generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
  • Case Study: In experiments involving MCF-7 breast cancer cells, TCPP conjugated with graphene quantum dots demonstrated a reduction in cell viability to 15.2% at a concentration of 120 µg/mL, indicating strong PDT efficacy .
StudyCell LineConcentrationCell Viability (%)
TCPP-GQD ConjugateMCF-7120 µg/mL15.2
Benzamide PorphyrinsVariousVariableSignificant Reduction

Catalysis

The compound serves as a catalyst in organic synthesis and photochemical reactions:

  • Applications: It has been employed in the electrochemical reduction of carbon dioxide to carbon monoxide, showcasing its potential as an efficient catalyst in molecular engineering .

Biological Studies

In biological systems, this compound aids in the detection and quantification of biomolecules:

  • DNA Methylation Sensing: The compound enhances sensitivity to DNA methylation changes, which is vital for understanding epigenetic modifications and their implications in various diseases .

Organic Light-Emitting Diodes (OLEDs)

Due to its excellent light absorption and emission properties, this compound finds applications in the development of OLEDs and solar cells:

  • Performance: The compound's ability to emit light efficiently makes it suitable for use in advanced electronic devices .

Pharmacokinetics and Formulation

The pharmacokinetic properties of this compound are influenced by its carboxyphenyl and methyl ester moieties, enhancing its bioavailability:

  • Nanoparticle Formulations: Studies have indicated that optimizing particle size can significantly affect drug delivery efficiency and photothrombic activity when encapsulated in biodegradable nanoparticles .

Mechanism of Action

The mechanism of action of meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester involves its ability to generate reactive oxygen species (ROS) upon light activation. . The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids.

Comparison with Similar Compounds

Structural and Functional Comparisons

meso-Tetra(4-carboxyphenyl)porphine tetramethyl ester (CAS: 22112-83-0)
  • Substituents : 4-carboxyphenyl (para position) methyl esters.
  • Key Differences :
    • The para-substitution allows linear π-π stacking, enhancing photophysical efficiency compared to the ortho-isomer .
    • Higher solubility in polar solvents due to reduced steric hindrance from para-substituted groups .
  • Applications : Used in photodynamic therapy (PDT) conjugates with graphene quantum dots, where strong π-π interactions improve stability .
meso-Tetra (2,3,5,6-tetrafluorophenyl) porphine (CAS: 133706-82-8)
  • Substituents : 2,3,5,6-tetrafluorophenyl groups.
  • Key Differences :
    • Fluorine atoms introduce electron-withdrawing effects, lowering the HOMO-LUMO gap and increasing oxidative stability .
    • Molecular weight: 902.58 g/mol, higher due to fluorine content.
  • Applications : Fluorinated porphyrins are preferred in catalysis and electronic materials due to their electron-deficient nature .
meso-Tetra (2-fluorophenyl) porphine (CAS: 27185-62-2)
  • Substituents : 2-fluorophenyl (ortho position).
  • Key Differences :
    • Atropisomerism due to ortho-fluorine substitution complicates stereochemical applications .
    • Molecular weight: 686.70 g/mol, lighter than carboxyphenyl derivatives.
  • Applications: Explored in phototherapy and diagnostics for tunable light absorption .
meso-Tetra(4-tert-butylphenyl) Porphine (CAS: 110452-48-7)
  • Substituents : Bulky 4-tert-butylphenyl groups.
  • Key Differences: Enhanced solubility in non-polar solvents due to tert-butyl groups . Steric hindrance prevents aggregation, useful in organic electronics .
meso-Tetra (N-methyl-4-pyridyl) porphine tetrachloride
  • Substituents : Positively charged N-methylpyridyl groups.
  • Key Differences :
    • Water solubility due to ionic nature, unlike esterified carboxyphenyl derivatives .
    • Used as a heme model in hemoglobin studies .

Physicochemical Properties and Stability

Property Target Compound (2-carboxyphenyl) 4-carboxyphenyl Derivative Tetrafluorophenyl Derivative 4-tert-butylphenyl Derivative
Molecular Weight 846.88 g/mol 846.88 g/mol 902.58 g/mol 839.16 g/mol
Solubility DCM, DMF, EA Polar solvents Organic solvents Organic solvents
π-π Stacking Moderate (ortho-substitution) Strong (para-substitution) Weak (fluorine disruption) Limited (bulky groups)
Stability Hydrolytically stable (esters) Similar to target compound High (fluorine stabilization) High (steric protection)

Biological Activity

meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester (TCPP) is a synthetic porphyrin compound with notable applications in photodynamic therapy (PDT) and catalysis. This article explores its biological activity, focusing on its mechanisms of action, efficacy in cancer treatment, and potential applications in microbial inactivation.

  • Molecular Formula : C52_{52}H38_{38}N4_4O8_8
  • Molecular Weight : 846.88 g/mol
  • CAS Number : 123878-67-1
  • Storage Conditions : Store at room temperature, protected from light.

TCPP functions primarily as a photosensitizer in PDT. Upon light activation, it generates reactive oxygen species (ROS), particularly singlet oxygen, which induces cytotoxic effects in targeted cells. The efficacy of TCPP is influenced by its ability to absorb specific wavelengths of light and the surrounding oxygen levels.

1. Photodynamic Therapy (PDT)

Recent studies have demonstrated TCPP's effectiveness against various cancer cell lines. For instance, a study involving MCF-7 breast cancer cells showed that TCPP, when combined with graphene quantum dots (GQDs), significantly reduced cell viability under light irradiation conditions. The results indicated that at a concentration of 120 µg/ml, cell viability dropped to 15.2% after PDT treatment, showcasing TCPP's potent cytotoxicity in a photodynamic context .

Study Cell Line Concentration (µg/ml) Cell Viability (%)
Managa et al., 2019MCF-712015.2
Sengupta et al., 2018Various cancer cells100Significant reduction observed

2. Dark Toxicity

The dark toxicity of TCPP was assessed to ensure safety during therapeutic applications. In the aforementioned study, TCPP exhibited over 90% cell viability in the absence of light, indicating low intrinsic toxicity .

Case Study 1: TCPP and Graphene Quantum Dots

In a significant research effort, TCPP was conjugated with GQDs to enhance its photophysical properties and stability. The study highlighted that the conjugates maintained strong π–π stacking interactions, enhancing their effectiveness as PDT agents. The fluorescence characteristics and singlet oxygen generation were thoroughly analyzed, affirming the potential of TCPP-GQD conjugates for advanced therapeutic applications .

Case Study 2: Antimicrobial Activity

TCPP's applications extend beyond oncology; it has also been explored for antimicrobial properties. Research indicated that TCPP effectively inactivated various bacterial strains upon light exposure, demonstrating its utility in combating infections through PDT mechanisms .

Comparative Efficacy

A comparative analysis of TCPP with other porphyrins reveals its superior efficacy in generating ROS and inducing apoptosis in cancer cells:

Porphyrin Compound Cell Line Tested Efficacy (% Reduction in Cell Viability)
meso-Tetra(4-carboxyphenyl)porphineMCF-715.2
TMPyP4 (N-methyl-4-pyridyl) porphineVariousModerate reduction observed

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